Benzyl 4-isobutyl-1-piperazinecarboxylate

Organic Synthesis Protecting Group Strategy Piperazine Chemistry

Benzyl 4-isobutyl-1-piperazinecarboxylate (CAS 629625-93-0) is a synthetic small molecule belonging to the piperazine-1-carboxylate ester class. Its structure features a piperazine ring core with a benzyl carbamate protecting group at one nitrogen and an isobutyl substituent at the opposite nitrogen.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B13975313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-isobutyl-1-piperazinecarboxylate
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-14(2)12-17-8-10-18(11-9-17)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
InChIKeyIEJFGKBOAMFJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-isobutyl-1-piperazinecarboxylate: Procurement-Focused Profile for Research and Industrial Selection


Benzyl 4-isobutyl-1-piperazinecarboxylate (CAS 629625-93-0) is a synthetic small molecule belonging to the piperazine-1-carboxylate ester class. Its structure features a piperazine ring core with a benzyl carbamate protecting group at one nitrogen and an isobutyl substituent at the opposite nitrogen . The compound possesses a molecular formula of C₁₆H₂₄N₂O₂ and an exact mass of 276.184 g/mol . It is primarily utilized as a protected synthetic intermediate, where the benzyl carbamate (Cbz) moiety enables orthogonal deprotection strategies under hydrogenolysis conditions to unmask a secondary amine for subsequent diversification . The compound exhibits physicochemical properties typical of piperazine carbamates, including limited aqueous solubility and compatibility with common organic solvents such as ethanol, methanol, and dimethyl sulfoxide .

Why Benzyl 4-isobutyl-1-piperazinecarboxylate Cannot Be Generically Substituted in Advanced Synthesis or Screening


Piperazine-based building blocks are a cornerstone of medicinal chemistry, yet their substitution patterns profoundly impact both synthetic utility and biological function. Benzyl 4-isobutyl-1-piperazinecarboxylate offers a precise combination of orthogonal protection and a lipophilic isobutyl substituent that distinguishes it from common alternatives. The presence of the benzyl carbamate (Cbz) group enables selective deprotection under mild hydrogenolysis conditions (H₂, Pd/C), a reactivity profile not shared by analogs protected with acid-labile tert-butyloxycarbonyl (Boc) groups . Furthermore, the isobutyl substituent imparts specific steric and electronic properties that influence molecular recognition events, such as enhancing lipophilicity and shaping receptor binding pockets, as demonstrated in structure-activity relationship studies of related piperazine derivatives [1]. Consequently, substituting this compound with a generic piperazine derivative risks altering deprotection orthogonality in multi-step syntheses or introducing confounding variables in biological assays, rendering simple substitution scientifically unsound.

Benzyl 4-isobutyl-1-piperazinecarboxylate: A Quantitative Evidence Guide for Scientific Selection


Orthogonal Deprotection Strategy: Quantitative Comparison of Hydrogenolysis Rates for Cbz vs. Boc Protection

Benzyl 4-isobutyl-1-piperazinecarboxylate provides a Cbz-protected amine, enabling orthogonal deprotection via hydrogenolysis (H₂, Pd/C). This is in direct contrast to the widely used Boc-protected analog, tert-butyl 4-isobutylpiperazine-1-carboxylate. The difference in deprotection mechanisms (reductive vs. acidolytic) is a critical factor in multi-step synthetic planning. While a direct, published kinetic study comparing the hydrogenolysis of this specific compound to its Boc analog is not available, the well-established class-level reactivity of Cbz groups toward hydrogenolysis is a key differentiator .

Organic Synthesis Protecting Group Strategy Piperazine Chemistry

Enhanced Lipophilicity via Isobutyl Substitution: Quantitative Comparison with Unsubstituted Piperazine Core

The isobutyl group on the piperazine ring is a key structural feature that increases molecular lipophilicity compared to an unsubstituted piperazine carboxylate. While direct partition coefficient (LogP) data for Benzyl 4-isobutyl-1-piperazinecarboxylate is not found in the literature, the impact of the isobutyl group can be inferred from studies on related compounds. For example, a study on ibuprofen derivatives found that the addition of a methylpiperazine group increased lipid:water partition coefficients compared to ibuprofen itself [1]. Similarly, another source indicates that the specific side chain configuration (isobutyl) of isobutyl piperazine-1-carboxylate influences its solubility and biological interactions compared to other derivatives .

Physicochemical Property Lipophilicity Drug Design

Synthetic Utility as a Cbz-Protected Intermediate: A Comparison of Synthetic Routes

Benzyl 4-isobutyl-1-piperazinecarboxylate is employed as a key intermediate in the synthesis of 1-isobutylpiperazine, a versatile building block. The compound is synthesized from benzyl chloride and 4-isobutylpiperazine in the presence of a base like sodium hydroxide . In a downstream step, the Cbz group is removed via hydrogenolysis to yield the desired 1-isobutylpiperazine. This contrasts with alternative synthetic routes that may use different protecting group strategies (e.g., Boc protection) or directly alkylate piperazine with isobutyl halides, which can lead to over-alkylation and lower yields. The use of the Cbz-protected intermediate allows for a cleaner and more controlled synthesis.

Synthetic Methodology Intermediate Piperazine Derivative

Receptor Binding Affinity of Isobutyl-Piperazine Containing Ligand: A Class-Level Indication of Target Engagement Potential

While direct biological activity data for Benzyl 4-isobutyl-1-piperazinecarboxylate is absent, the isobutyl-piperazine moiety is a recognized pharmacophore. A structurally related compound, 1-Benzofuran-7-yl-4-isobutyl-piperazine (CHEMBL96658), demonstrates high-affinity binding to the 5-hydroxytryptamine 1A (5-HT1A) receptor, with a Ki of 64 nM [1]. This class-level inference suggests that the 4-isobutyl-piperazine scaffold is capable of engaging biological targets relevant to central nervous system disorders. In contrast, unsubstituted piperazine analogs often exhibit lower affinity or selectivity for such receptors.

Pharmacology Receptor Binding 5-HT1A Receptor

Benzyl 4-isobutyl-1-piperazinecarboxylate: Primary Application Scenarios for Research and Industrial Use


Synthesis of 1-Isobutylpiperazine as a Key Building Block

This compound is optimally deployed as a protected intermediate for the synthesis of 1-isobutylpiperazine. The Cbz group is quantitatively removed via catalytic hydrogenation (H₂, Pd/C, ethanol) to liberate the free amine, which can then be used for further derivatization in the construction of more complex molecules. This route offers superior control over direct alkylation methods, which can lead to mixtures of mono- and di-alkylated piperazines .

Piperazine-Based Library Synthesis Requiring Orthogonal Deprotection

In medicinal chemistry programs requiring the synthesis of diverse piperazine-containing libraries, the orthogonal deprotection capability of Benzyl 4-isobutyl-1-piperazinecarboxylate is essential. The Cbz group is stable under the acidic conditions used to cleave Boc groups, and vice versa. This allows for the selective, sequential unmasking of amines in a piperazine core, enabling the introduction of two distinct chemical handles for parallel synthesis or SAR exploration .

Scaffold for Exploring CNS Target Space, Particularly 5-HT1A Receptors

Based on class-level evidence, the 4-isobutyl-piperazine scaffold is a proven motif for engaging CNS targets like the 5-HT1A receptor. Researchers can use Benzyl 4-isobutyl-1-piperazinecarboxylate as a starting point to synthesize novel ligands by deprotecting the Cbz group and then coupling the resulting amine to a variety of aryl, heteroaryl, or other pharmacophoric elements. This approach is validated by the high-affinity binding (Ki = 64 nM) observed for a related analog [1].

Development of Chemical Probes with Modulated Lipophilicity

The presence of the isobutyl group in this compound provides an intrinsic increase in lipophilicity compared to simpler piperazine cores. This property is valuable in drug discovery for tuning a molecule's physicochemical profile. Researchers can incorporate Benzyl 4-isobutyl-1-piperazinecarboxylate into their synthetic designs to intentionally increase logP and enhance membrane permeability, a strategy supported by partition coefficient studies on related piperazine derivatives [2].

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